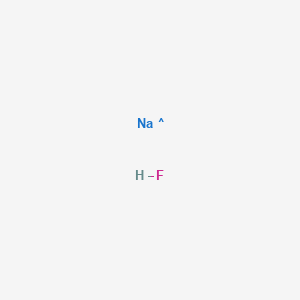

Sodium fluoride (Na(HF2))

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium fluoride is an inorganic compound with the chemical formula NaF. It appears as a colorless or white solid and is highly soluble in water. Sodium fluoride is widely used in various applications, including water fluoridation, dental care products, and industrial processes. It is known for its role in preventing dental caries and is also used in medical imaging and metallurgy .

Méthodes De Préparation

Sodium fluoride is typically prepared by neutralizing hydrofluoric acid (HF) with sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). The reactions are as follows:

- :

Sodium carbonate method: HF+Na2CO3→2NaF+H2O+CO2

:Sodium hydroxide method: HF+NaOH→NaF+H2O

The resulting solution is then evaporated, and the remaining solid is dried and ground to a fine powder .

Analyse Des Réactions Chimiques

Sodium fluoride undergoes various chemical reactions, including:

- :

Reaction with water: NaF+H2O→HF+NaOH

:Reaction with chlorine: NaF+Cl2→NaCl+F2

Sodium fluoride also reacts with electrophilic chlorides, such as acyl chlorides, sulfur chlorides, and phosphorus chloride, and is used in desilylation in organic synthesis .

Applications De Recherche Scientifique

Mécanisme D'action

Sodium fluoride exerts its effects primarily through the fluoride ion. In dental applications, fluoride ions promote the remineralization of tooth enamel by reacting with hydroxyapatite to form fluorapatite, which is more resistant to acid attacks. Fluoride ions also inhibit the metabolic activities of bacteria that cause dental caries by interfering with their glycolytic and other enzymes .

Comparaison Avec Des Composés Similaires

Sodium fluoride can be compared with other fluoride compounds, such as:

Calcium fluoride (CaF₂): Less soluble in water and used in the production of optical components.

Potassium fluoride (KF): More soluble in water and used in organic synthesis.

Lithium fluoride (LiF): Used in specialized optics and as a flux in metallurgy.

Sodium fluoride is unique due to its high solubility in water and its widespread use in dental care and water fluoridation .

Propriétés

Formule moléculaire |

FHNa |

|---|---|

Poids moléculaire |

42.9961 g/mol |

InChI |

InChI=1S/FH.Na/h1H; |

Clé InChI |

SRLLRIILXLQLHZ-UHFFFAOYSA-N |

SMILES canonique |

F.[Na] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine](/img/structure/B8740188.png)

![2-amino-6-[2]furyl-3H-pyrimidin-4-one](/img/structure/B8740212.png)

![5-amino-1-methyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B8740228.png)